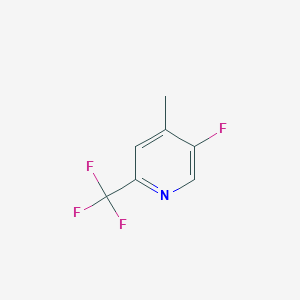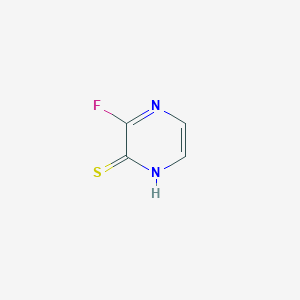![molecular formula C46H45N3O13S B13105538 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)
3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(3-(2,4-dimethoxybenzyl)-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl4-nitrobenzenesulfonate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, benzyl, dioxo, tetrahydrofuran, and nitrobenzenesulfonate, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of the tetrahydrofuran ring: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the bis(4-methoxyphenyl)(phenyl)methoxy group: This could be achieved through nucleophilic substitution reactions.
Attachment of the 2,4-dimethoxybenzyl group: This step may involve protection and deprotection strategies to ensure selective functionalization.
Formation of the dioxo-dihydropyrimidinyl group: This could involve condensation reactions with appropriate amines and carbonyl compounds.
Sulfonation to introduce the nitrobenzenesulfonate group: This step might involve sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while reduction of the nitro group would yield an amine.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. The presence of the dioxo-dihydropyrimidinyl group suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The nitrobenzenesulfonate group is often found in compounds with antimicrobial or anticancer activity.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The presence of multiple functional groups suggests it could interact with various biological pathways.
類似化合物との比較
Similar Compounds
(2R,3R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(3-(2,4-dimethoxybenzyl)-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl4-nitrobenzenesulfonate: Similar compounds might include other tetrahydrofuran derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
特性
分子式 |
C46H45N3O13S |
|---|---|
分子量 |
879.9 g/mol |
IUPAC名 |
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-11-18-38(58-4)25-40(31)59-5)43-26-41(62-63(54,55)39-23-16-35(17-24-39)49(52)53)42(61-43)29-60-46(32-9-7-6-8-10-32,33-12-19-36(56-2)20-13-33)34-14-21-37(57-3)22-15-34/h6-25,27,41-43H,26,28-29H2,1-5H3/t41-,42-,43-/m1/s1 |
InChIキー |
LIJCQHAPZLHFHU-QPHPTHAZSA-N |
異性体SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-] |
正規SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


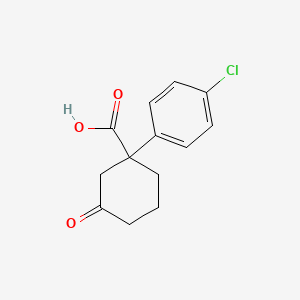
![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
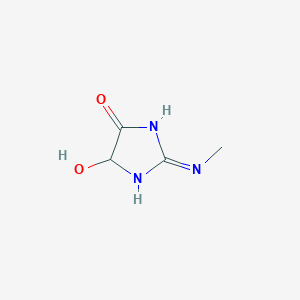

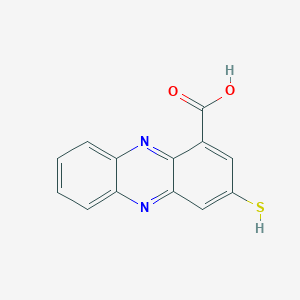
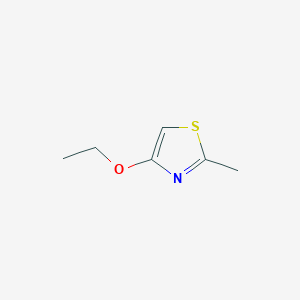
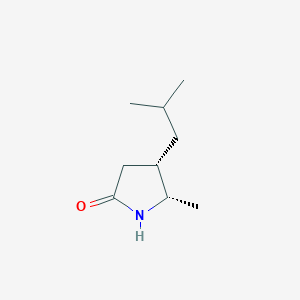
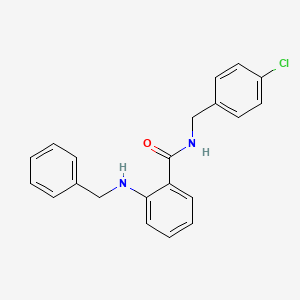
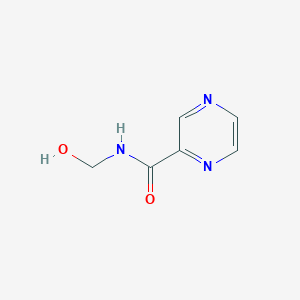
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
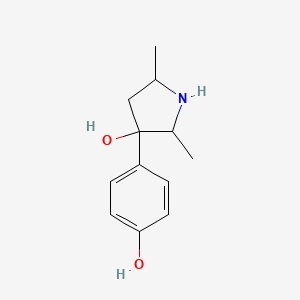
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
